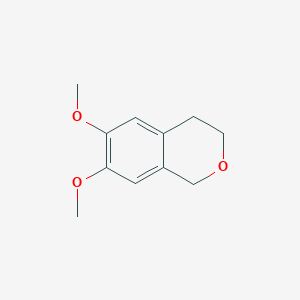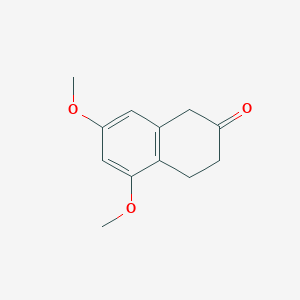
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core
Preparation Methods
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.
5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.
5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87656-89-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


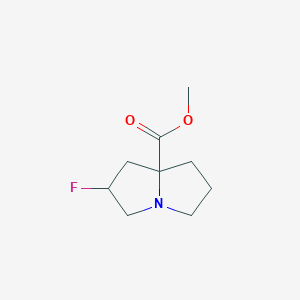

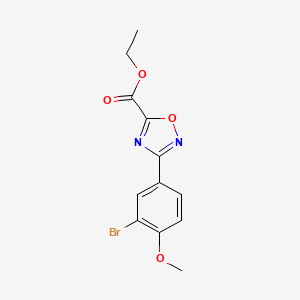
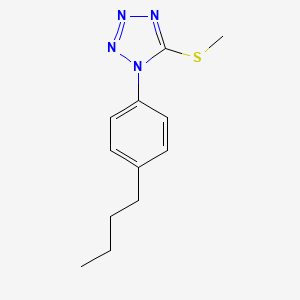
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
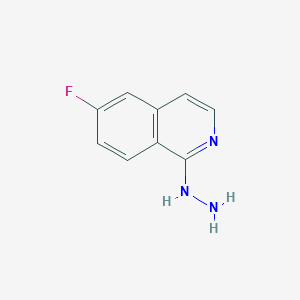
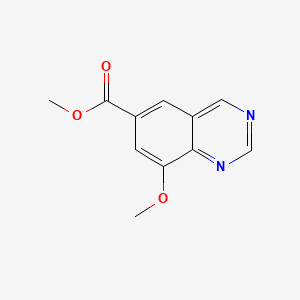
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
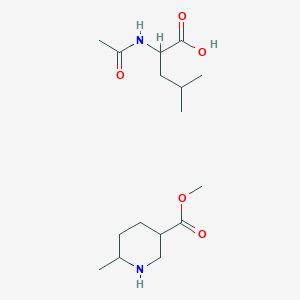
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
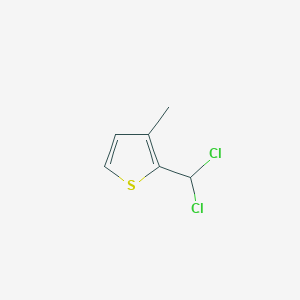
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
